![molecular formula C12H13ClN2O2 B7476333 N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It is a small molecule drug that selectively targets the mutant form of EGFR, which is commonly found in NSCLC patients.
Mecanismo De Acción
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide works by selectively targeting the mutant form of EGFR, which is commonly found in NSCLC patients. It binds to the ATP-binding site of the mutant EGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting the activity of mutant EGFR, N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide induces apoptosis (programmed cell death) in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the activity of mutant EGFR, leading to the downregulation of downstream signaling pathways that promote cell growth and survival. This results in the induction of apoptosis in cancer cells, leading to tumor regression. N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has also been found to have minimal effects on normal cells, reducing the risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has several advantages for lab experiments, including its high potency and specificity for mutant EGFR, its ability to induce apoptosis in cancer cells, and its minimal effects on normal cells. However, its limitations include its high cost, its limited availability, and the need for specialized equipment and expertise to handle the drug.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide. These include the investigation of its efficacy in combination with other drugs, the identification of biomarkers that can predict response to the drug, and the development of new formulations that can improve its pharmacokinetic properties. Additionally, further studies are needed to explore the potential of N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide in other types of cancer and to identify potential drug resistance mechanisms.
Métodos De Síntesis
The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide involves several steps, including the preparation of the key intermediate compound, N-(2-chloro-6-methylphenyl)glycine, and the subsequent coupling reaction with (1R,2S)-2-amino-1-(4-methoxyphenyl)propane-1,3-diol. The final product is obtained through a series of purification and isolation steps.
Aplicaciones Científicas De Investigación
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide has been extensively studied in preclinical and clinical trials, and has shown promising results in the treatment of NSCLC patients with EGFR mutations. It has been found to be highly effective in inhibiting the growth of cancer cells and improving the survival rates of patients.
Propiedades
IUPAC Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-5-2-1-4-9(10)12(17)14-8-11(16)15-6-3-7-15/h1-2,4-5H,3,6-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZMWQPDLIOAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

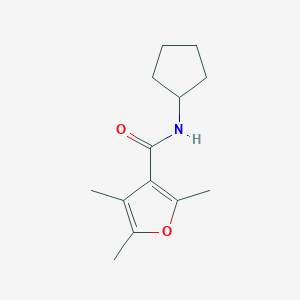
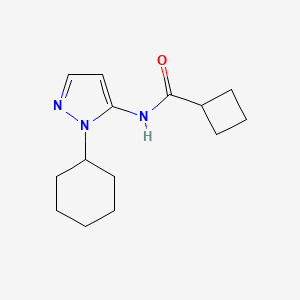
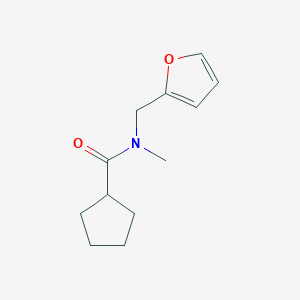
![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
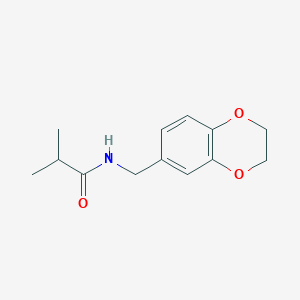
![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)

![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)

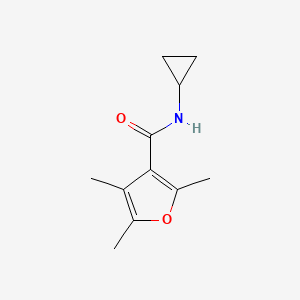
![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)